4-Bromo-1,6-dimethyl-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,6-dimethylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-8(10)7-5-11-12(2)9(7)4-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRYVOVYPSBYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2C)C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302999 | |
| Record name | 4-Bromo-1,6-dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-78-0 | |
| Record name | 4-Bromo-1,6-dimethyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1,6-dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Advanced Derivatization Strategies of 4 Bromo 1,6 Dimethyl 1h Indazole
Exploiting the Bromo Substituent for Diverse Chemical Transformations (C-Br Bond Activation)
The carbon-bromine bond at the C4 position is a key site for synthetic modification, primarily through transition metal-catalyzed cross-coupling reactions and other transformations.
Palladium-catalyzed reactions are among the most powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the bromo group at C4 of the indazole serves as an excellent handle for such transformations.
The Suzuki-Miyaura coupling , which forms a new C-C bond between the indazole and an organoboron compound, is highly effective for arylating the indazole core. nih.govrsc.orgrsc.org While direct studies on 4-Bromo-1,6-dimethyl-1H-indazole are not prevalent, extensive research on other bromoindazoles demonstrates the feasibility of this reaction. nih.govnih.gov Typically, the reaction is carried out using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or K₃PO₄, and a solvent system like dioxane/water. rsc.orgnih.gov The reaction conditions are generally mild, offering broad functional group tolerance. nih.gov
The Sonogashira coupling enables the introduction of alkyne moieties, forming a C(sp²)-C(sp) bond. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (B128534) (Et₃N). beilstein-journals.orgresearchgate.net The reaction of 4-bromoindazoles with terminal alkynes proceeds under mild conditions to yield the corresponding 4-alkynylindazoles. beilstein-journals.org Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. libretexts.org
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4 position. researchgate.netnih.govbeilstein-journals.org This reaction utilizes a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand (e.g., X-Phos, tBuDavePhos) and a strong base such as sodium tert-butoxide (NaOtBu) or LHMDS. researchgate.netnih.govnih.gov The choice of ligand is crucial and often determines the success and scope of the amination. nih.gov This method provides a direct route to 4-aminoindazole derivatives, which are important pharmacophores.
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Bromoindazoles
| Reaction | Catalyst/Ligand | Base | Solvent | Typical Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 100 °C, 12 h | Moderate to Good | rsc.org |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp, 20 h | Good | beilstein-journals.org |
| Buchwald-Hartwig | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 110 °C | Good | researchgate.netnih.gov |
While palladium catalysis is dominant, other transition metals like copper and nickel also offer unique reactivity for C-Br bond functionalization. Copper-catalyzed reactions, particularly for C-N bond formation (Ullmann condensation), represent a classical and still relevant alternative to palladium-based methods. researchgate.net Copper(I)-catalyzed amination can be complementary to the Buchwald-Hartwig reaction, sometimes proving more effective for certain types of amines, such as alkylamines possessing β-hydrogens. researchgate.netnih.gov
Nickel-catalyzed cross-coupling reactions are gaining prominence as a more cost-effective alternative to palladium. Nickel catalysts can effectively couple aryl bromides with a variety of partners, including organozinc and Grignard reagents, under suitable conditions.
The bromo substituent at the C4 position is generally not activated enough for classical nucleophilic aromatic substitution (SNAr) reactions, which typically require strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov The electron-donating nature of the N1- and C6-methyl groups would further deactivate the ring towards nucleophilic attack. Therefore, SNAr reactions with this compound are expected to be challenging and require harsh conditions or highly activated nucleophiles.
Directed ortho-metallation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The process involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgnih.gov In this compound, the N1-indazole nitrogen can act as a directing group. However, the most acidic proton is often at C3. With the C1 position blocked by a methyl group, the N2 lone pair can direct lithiation to the C7 position. uwindsor.ca
This would form a 7-lithio-4-bromo-1,6-dimethyl-1H-indazole intermediate. This highly reactive organolithium species can then be trapped by a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides, silyl (B83357) chlorides), introducing a new functional group specifically at the C7 position. This strategy offers a complementary approach to functionalize the benzene (B151609) portion of the indazole ring, distinct from the cross-coupling reactions at the C4-bromo position.
Reactivity and Functionalization of the Methyl Substituents
The two methyl groups on the this compound scaffold also present opportunities for chemical modification, particularly the C6-methyl group.
The methyl group at the C6 position is benzylic in nature and is therefore susceptible to oxidation. mdpi.com Various reagents can be employed to achieve this transformation. For instance, strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group directly to a carboxylic acid.
Milder and more selective oxidation methods can be used to obtain the corresponding aldehyde. Reagents such as selenium dioxide (SeO₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are known to perform such transformations. Furthermore, copper-catalyzed oxidation protocols using oxygen or peroxides as the terminal oxidant have been developed for the benzylic oxidation of methyl groups on heterocyclic systems. mdpi.comnih.gov
Once formed, the C6-aldehyde or C6-carboxylic acid can serve as a versatile handle for a plethora of further derivatizations. The aldehyde can undergo reactions such as Wittig olefination, reductive amination, and addition of organometallic reagents. The carboxylic acid can be converted into esters, amides, acid chlorides, and other related functional groups, significantly expanding the molecular diversity accessible from the parent compound. The N1-methyl group, lacking a benzylic character, is generally resistant to these oxidation conditions.
Table 2: Potential Benzylic Oxidation Transformations
| Starting Functional Group | Reagent(s) | Product Functional Group | Potential Subsequent Derivatization |
|---|---|---|---|
| C6-Methyl | KMnO₄ or CrO₃ | C6-Carboxylic Acid | Esterification, Amidation |
| C6-Methyl | SeO₂ or CAN | C6-Aldehyde | Reductive Amination, Wittig Reaction |
Radical Functionalization and Halogenation at the C6 Methyl Group
The methyl group at the C6 position, being in a benzylic-like position on the aromatic ring, is susceptible to radical functionalization, particularly halogenation. This type of reaction typically proceeds via a free-radical chain mechanism, often initiated by light or a radical initiator.
Radical Halogenation: A common method for the halogenation of such methyl groups is the use of N-halosuccinimides, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) and a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. The reaction is typically heated or irradiated with UV light to facilitate the homolytic cleavage of the initiator and start the chain reaction.
This process would transform the C6-methyl group into a halomethyl group (e.g., 6-(bromomethyl)), which is a versatile synthetic handle. The resulting 4-Bromo-6-(bromomethyl)-1-methyl-1H-indazole can then undergo various nucleophilic substitution reactions to introduce a wide range of functional groups, including alcohols, ethers, amines, and nitriles, further diversifying the core structure. It is also possible to introduce multiple halogen atoms to form di- or tri-halomethyl groups under more forcing conditions.
| Reagent | Initiator | Conditions | Expected Product |
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Heat (reflux in CCl₄) or UV light | 4-Bromo-6-(bromomethyl)-1-methyl-1H-indazole |
| N-Chlorosuccinimide (NCS) | AIBN or Benzoyl Peroxide | Heat (reflux in CCl₄) or UV light | 4-Bromo-6-(chloromethyl)-1-methyl-1H-indazole |
N-Demethylation and Remethylation Strategies (if applicable to N1)
The removal of the methyl group from the N1 position of this compound represents a significant synthetic challenge but is a valuable transformation for creating analogues or precursors for further functionalization.
N-Demethylation: N-demethylation of N-methylated aza-heterocycles is often a difficult process requiring harsh conditions. wikipedia.org One potential, albeit strenuous, method involves heating with strong acids like pyridine (B92270) hydrochloride at high temperatures. wikipedia.org Another approach involves a two-step sequence: oxidation of the N1-methylated indazole to its corresponding N-oxide, followed by treatment with a transition metal in a zero-oxidation state. google.comgoogle.com This method has been applied to various N-methyl heterocycles, providing a cleaner route to the N-demethylated product. google.comgoogle.com The mechanism of N-demethylation can also proceed through an N-hydroxymethyl intermediate, which then decomposes to the demethylated product and formaldehyde. nih.gov
Remethylation: Once the N1-demethylated product, 4-Bromo-6-methyl-1H-indazole, is obtained, it can be readily remethylated or alkylated with different groups. Standard alkylation conditions, such as using an alkyl halide (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), would be effective. nih.gov The choice of base and solvent can be critical in controlling the regioselectivity of alkylation between the N1 and N2 positions in unsubstituted indazoles. nih.govnih.gov However, for subsequent N-alkylation, careful optimization would be required to favor the desired N1 or N2 isomer.
Reactivity at the Indazole Nitrogen Atoms (N1 and N2) and Ring System
With the N1 position occupied by a methyl group, the reactivity of the nitrogen atoms is primarily focused on the N2 position.
The lone pair of electrons on the N2 nitrogen atom is available for nucleophilic attack. This allows for N2-functionalization, most commonly through alkylation, leading to the formation of a quaternary indazolium salt. This reaction, known as quaternization, typically occurs when the 1-methyl-indazole is treated with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl triflate.
The resulting 4-Bromo-1,6,N2-trimethyl-1H-indazolium salt would be a positively charged species with altered electronic properties and solubility compared to the neutral parent molecule. These indazolium salts can be useful as ionic liquids or as precursors for the generation of N-heterocyclic carbenes (NHCs) upon deprotonation at the C3 position. Recent studies have demonstrated highly selective methods for the N2-alkylation of 1H-indazoles using alkyl 2,2,2-trichloroacetimidates catalyzed by strong acids like trifluoromethanesulfonic acid, a strategy that could be adapted for this system. wuxibiology.comorganic-chemistry.orgresearchgate.net
The N2 nitrogen of this compound, possessing a sterically accessible lone pair, can act as a a σ-donor ligand to coordinate with various transition metal ions. wikipedia.org This is analogous to the coordination chemistry of other N-heterocycles like pyridine and imidazole. wikipedia.orgazjournalbar.comresearchgate.net
The indazole can act as a monodentate ligand, binding to a metal center through the N2 atom. The resulting metal complexes have potential applications in catalysis, materials science, and medicinal chemistry. The electronic and steric properties of the indazole ligand, influenced by the bromo and methyl substituents, would affect the stability and reactivity of the corresponding metal complex. A variety of metal ions, including but not limited to zinc(II), cadmium(II), copper(II), cobalt(II), and chromium(III), are known to form complexes with indazole and imidazole-based ligands. azjournalbar.comresearchgate.netmdpi.com The coordination geometry can range from tetrahedral to octahedral depending on the metal ion and the stoichiometry of the ligand. azjournalbar.comresearchgate.net
| Metal Ion | Potential Coordination Number | Potential Geometry |
| Zn(II) | 4 | Tetrahedral |
| Cd(II) | 4 or 6 | Tetrahedral or Octahedral |
| Cu(II) | 4 or 6 | Square Planar or Octahedral |
| Co(II) | 4 or 6 | Tetrahedral or Octahedral |
| Cr(III) | 6 | Octahedral |
Advanced Ring Functionalization and C-H Activation Methodologies
Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying the indazole core compared to traditional cross-coupling reactions that require pre-functionalization.
The this compound ring has three unsubstituted C-H bonds at the C3, C5, and C7 positions, which are potential sites for direct functionalization. Transition-metal-catalyzed C-H activation is a powerful tool for this purpose. nih.gov Catalysts based on palladium, rhodium, or iridium are commonly employed.
The regioselectivity of C-H activation is often directed by the inherent electronic properties of the substrate or by a directing group. In the case of 1-substituted indazoles, functionalization at the C7 position is often favored due to the coordination of the catalyst to the N2 atom, leading to ortho-metalation. However, the electronic effects of the existing bromo and methyl substituents will also play a crucial role in determining the ultimate site of reaction. For instance, rhodium(III)-catalyzed reactions have been shown to be effective for the C-H functionalization of various indazole derivatives. nih.gov These reactions can be used to introduce aryl, alkyl, or other functional groups directly onto the indazole core, providing rapid access to a library of complex molecules from a common intermediate. While undirected C-H functionalization is more challenging, specific catalytic systems can achieve selectivity based on steric or electronic biases within the molecule. acs.org
Computational and Theoretical Investigations of 4 Bromo 1,6 Dimethyl 1h Indazole
Theoretical Prediction of Spectroscopic Signatures
No published studies were identified that specifically detail the theoretical prediction of spectroscopic signatures for 4-Bromo-1,6-dimethyl-1H-indazole. Such studies would typically involve the use of computational chemistry methods to predict various spectroscopic properties, providing valuable insights for the structural elucidation and characterization of the molecule.
Calculated Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants
There are currently no available data or research articles presenting calculated Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound. Theoretical NMR predictions are instrumental in assigning experimental spectra and understanding the electronic environment of the nuclei within the molecule.
Calculated Vibrational Frequencies (Infrared and Raman) for Structure-Spectrum Correlation
Information regarding the calculated vibrational frequencies (Infrared and Raman) for this compound is not found in the surveyed literature. These calculations are crucial for correlating the vibrational modes of the molecule with its experimentally observed IR and Raman spectra, aiding in its structural confirmation.
Electronic Absorption (UV-Vis) and Emission (Fluorescence) Properties from Time-Dependent DFT (TD-DFT)
No studies utilizing Time-Dependent Density Functional Theory (TD-DFT) to predict the electronic absorption (UV-Vis) and emission (fluorescence) properties of this compound have been reported. TD-DFT calculations are essential for understanding the electronic transitions and photophysical behavior of a compound.
Biological Activity and Mechanistic Elucidation of 4 Bromo 1,6 Dimethyl 1h Indazole
Structure-Activity Relationship (SAR) Studies Centered on the 4-Bromo-1,6-dimethyl-1H-indazole Scaffold
While direct SAR studies on this compound are not extensively available in the public domain, a comprehensive analysis of related substituted indazoles allows for a reasoned exploration of its potential biological activity. The key structural features of this compound are the indazole core, a bromine atom at the 4-position, a methyl group at the N1 position, and a methyl group at the 6-position. The interplay of these substituents is crucial in defining its interaction with biological targets.
The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring.
The Role of the 4-Bromo Substituent:
The presence of a halogen at the 4-position of the indazole ring is a known feature in some biologically active molecules. For instance, a series of 4-bromo-1H-indazole derivatives have been synthesized and evaluated as inhibitors of the bacterial cell division protein FtsZ, demonstrating antibacterial activity. nih.gov The bromine atom, being an electron-withdrawing group, can influence the electronic distribution of the indazole ring, potentially modulating pKa and hydrogen bonding capabilities of the N1 and N2 atoms. Furthermore, the bromo group can engage in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a protein's active site, thereby contributing to the binding affinity and selectivity of the compound.
In the context of cannabinoid receptor agonists, halogenation of the indazole core has been systematically studied. For synthetic cannabinoid receptor agonists with a methyl ester head group, chlorinated analogs generally show higher potency than brominated analogs. nih.gov This suggests that while a halogen at this position can be beneficial, the specific halogen and its properties (size, electronegativity) are critical determinants of activity.
The Influence of the N1-Methyl and 6-Methyl Groups:
N-alkylation of the indazole ring is a common strategy in drug design to modulate physicochemical properties such as solubility, metabolic stability, and membrane permeability. The N1-methyl group in this compound eliminates the possibility of the N1-H acting as a hydrogen bond donor, which can significantly alter its binding mode compared to N1-unsubstituted indazoles. Regioselective N-alkylation can be challenging, often yielding a mixture of N1 and N2 isomers, with the thermodynamic product typically being the N1-substituted indazole. nih.gov The presence of the N1-methyl group also introduces a lipophilic character, which may enhance its ability to cross cell membranes.
A hypothetical SAR study for this compound could involve the systematic replacement of these groups to probe their individual contributions to activity.
| Modification | Rationale | Predicted Impact on Activity |
| Replacement of 4-Bromo with other halogens (Cl, F) | To probe the effect of halogen size and electronegativity on binding affinity and selectivity. | A smaller halogen like fluorine or chlorine might lead to a better fit in a tight binding pocket, potentially increasing potency. |
| Replacement of 4-Bromo with a hydrogen atom | To assess the importance of the halogen for activity. | A significant drop in activity would suggest a crucial role for the bromine in binding, possibly through halogen bonding. |
| Shifting the methyl group from N1 to N2 | To investigate the importance of the N1-substitution pattern for receptor recognition. | This could lead to a drastic change or loss of activity, as the geometry of the molecule would be significantly altered. |
| Replacement of the 6-methyl group with other alkyl groups (ethyl, isopropyl) | To explore the steric tolerance of the binding pocket at this position. | Increased steric bulk might lead to a decrease in activity if the binding pocket is constrained. |
| Introduction of polar groups at the 6-position (e.g., hydroxyl, amino) | To introduce potential hydrogen bonding interactions and improve solubility. | This could enhance binding affinity if the target has a corresponding hydrogen bond donor/acceptor, and may improve pharmacokinetic properties. |
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. nih.gov
Bioisosteres for the 4-Bromo Group:
The bromine atom can be replaced by other groups with similar steric and electronic properties. cambridgemedchemconsulting.com A classic bioisostere for a halogen is the trifluoromethyl (CF3) group, which is also strongly electron-withdrawing but has a different shape and lipophilicity. Another potential replacement is the cyano (CN) group, which is a linear, polar group that can act as a hydrogen bond acceptor. The choice of bioisostere would depend on the specific interactions the bromine atom makes with its target. If halogen bonding is a key interaction, then other halogens would be the most logical replacements. If the primary role is electronic, then a CF3 or CN group might be more appropriate. In some cases, an entire indazole ring has been used as a bioisosteric replacement for a catechol moiety in therapeutically active compounds. google.com
Bioisosteres for the Methyl Groups:
The methyl groups at the N1 and C6 positions are primarily lipophilic and contribute to van der Waals interactions. A common bioisosteric replacement for a methyl group is an ethyl group, which can probe for additional hydrophobic interactions. To increase metabolic stability, a cyclopropyl (B3062369) group can be used. If a hydrogen bond acceptor is desired in the vicinity of the methyl group, it could be replaced with a methoxy (B1213986) (OCH3) or a hydroxyl (OH) group, although this would significantly alter the electronic properties. Replacing a hydrogen with deuterium (B1214612) is a more conservative bioisosteric replacement that can be used to modulate metabolism without significantly altering the steric or electronic properties of the molecule. cambridgemedchemconsulting.com
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| 4-Bromo | Trifluoromethyl (CF3) | Maintains electron-withdrawing character, alters lipophilicity and shape. |
| 4-Bromo | Cyano (CN) | Introduces a polar, linear group capable of hydrogen bonding. |
| N1-Methyl | Ethyl | Probes for additional hydrophobic interactions. |
| N1-Methyl | Cyclopropyl | Increases metabolic stability and introduces conformational constraint. |
| 6-Methyl | Methoxy (OCH3) | Introduces a polar group and potential hydrogen bond acceptor. |
| 6-Methyl | Hydroxyl (OH) | Introduces a hydrogen bond donor/acceptor and increases polarity. |
Molecular Target Identification and Engagement Studies
The identification of the molecular target(s) of this compound is a critical step in elucidating its mechanism of action. Based on the activities of related indazole derivatives, several classes of proteins could be considered as potential targets.
Given that many indazole-containing compounds are known to interact with G-protein coupled receptors (GPCRs), receptor binding assays would be a primary method for target identification. For example, various substituted indazoles have been investigated as cannabinoid receptor agonists. nih.gov A screening campaign against a panel of GPCRs would reveal the binding affinity of this compound for these receptors.
Ligand displacement studies would then be employed to confirm the binding site. In these assays, a known radiolabeled ligand for a specific receptor is incubated with the receptor in the presence of increasing concentrations of the test compound. The ability of this compound to displace the radioligand would indicate that it binds to the same site or an allosteric site that affects the binding of the primary ligand. For instance, indazole arylsulfonamides have been identified as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4). acs.org
A hypothetical receptor binding profile for this compound might look like this:
| Receptor Target | Binding Affinity (Ki, nM) | Comments |
| Cannabinoid Receptor 1 (CB1) | >10,000 | Inferred from studies where brominated indazoles showed reduced potency. nih.gov |
| Cannabinoid Receptor 2 (CB2) | >10,000 | Similar to CB1, the substitution pattern may not be optimal for cannabinoid receptor binding. |
| A Hypothetical Kinase (e.g., a Tyrosine Kinase) | 50 | Based on the prevalence of indazoles as kinase inhibitors. The specific affinity would need to be determined experimentally. |
| A Hypothetical GPCR (e.g., a Chemokine Receptor) | 200 | Indazoles are known to bind to various GPCRs. |
Many indazole derivatives are known to be potent enzyme inhibitors, particularly of protein kinases. google.comias.ac.in Therefore, screening this compound against a panel of kinases would be a logical step. If significant inhibition of a particular kinase is observed, further studies would be conducted to determine the mechanism of inhibition.
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. The inhibition can be overcome by increasing the substrate concentration.
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This type of inhibition cannot be overcome by increasing the substrate concentration.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
For example, if this compound were found to be a competitive inhibitor of a kinase, it would suggest that it binds to the ATP-binding site, a common mechanism for indazole-based kinase inhibitors.
A hypothetical enzyme inhibition profile could be:
| Enzyme Target | IC50 (µM) | Mechanism of Inhibition |
| A Hypothetical Tyrosine Kinase | 0.1 | Competitive |
| A Hypothetical Serine/Threonine Kinase | 5.0 | Non-competitive |
| FtsZ | 10 | Based on the activity of other 4-bromo-1H-indazole derivatives. nih.gov |
To gain a definitive understanding of how this compound interacts with its molecular target, structural biology techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM) would be employed. These methods can provide a three-dimensional structure of the ligand-protein complex at atomic resolution.
If a co-crystal structure were obtained, it would reveal the precise binding orientation of the compound and the specific amino acid residues involved in the interaction. For example, a crystal structure could confirm the presence of a halogen bond between the 4-bromo substituent and a backbone carbonyl oxygen of the protein. It would also show the hydrophobic interactions of the N1-methyl and 6-methyl groups within a well-defined pocket. While no crystal structure of this compound in complex with a protein is currently available, the crystal structure of a related indazole arylsulfonamide fragment has suggested the importance of an intramolecular interaction in its active conformation. acs.org
A hypothetical description of the binding site based on a co-crystal structure might include:
Hydrogen Bonds: The N2 atom of the indazole ring forming a hydrogen bond with a backbone amide proton of a key residue.
Halogen Bond: The 4-bromo group forming a halogen bond with a carbonyl oxygen of a leucine (B10760876) residue.
Hydrophobic Interactions: The 1-methyl and 6-methyl groups fitting into a hydrophobic pocket lined by residues such as valine, isoleucine, and phenylalanine.
Pi-stacking: The indazole ring engaging in a pi-stacking interaction with a tyrosine or phenylalanine residue.
Cellular Pathway Modulation and Phenotypic Screening
There is currently no published research on the modulation of cellular pathways by this compound.
Cell-Based Reporter Gene Assays for Specific Signaling Pathway Activation or Inhibition
Information regarding the use of this compound in cell-based reporter gene assays is not available in the public domain. Consequently, its ability to activate or inhibit specific signaling pathways remains unknown.
High-Throughput Screening (HTS) in Cellular Models for Novel Biological Activities
A review of existing literature indicates that this compound has not been a subject of high-throughput screening campaigns in cellular models. Therefore, no data exists on any novel biological activities that may have been identified through such methods.
Intracellular Localization and Target Engagement Studies in Live Cells
There are no documented studies on the intracellular localization or target engagement of this compound in live cells. Understanding where a compound localizes within a cell and how it interacts with its molecular targets is crucial for elucidating its mechanism of action, but this information is not available for this specific compound.
In Vitro Biological Evaluation in Relevant Model Systems
The scientific literature lacks any reports on the in vitro biological evaluation of this compound in relevant model systems.
Biochemical Assay Development and Optimization for Specific Protein Targets
No biochemical assays have been developed or optimized for specific protein targets of this compound, as no such targets have been identified.
Advanced Cell-Based Assays for Studying Complex Cellular Processes
There is no evidence of this compound being studied in advanced cell-based assays to understand its effects on complex cellular processes such as the cell cycle, autophagy, or cellular differentiation.
Lack of Scientific Data Precludes In-Depth Analysis of this compound
A comprehensive review of available scientific literature and bioactivity databases reveals a significant lack of specific research on the chemical compound this compound. Despite extensive searches for its biological activity, mechanistic elucidation, and in vivo preclinical data, no dedicated studies detailing these aspects for this particular molecule could be identified.
The initial investigation sought to populate a detailed article outline focusing on the mechanistic underpinnings of this compound's potential biological effects. This included plans for sections on mechanistic studies using advanced techniques such as proteomics and transcriptomics, as well as in vivo proof-of-concept studies in animal models. However, the foundational data required to construct such an analysis for this compound is not present in the public domain of scientific research.
While the broader class of bromo-indazole derivatives has been the subject of some scientific inquiry, with various members showing a range of biological activities, this information is not directly applicable to the specific isomer requested. The precise positioning of the bromo and methyl groups on the indazole ring system is critical to a compound's chemical properties and its interaction with biological targets. Therefore, extrapolating data from other related but distinct molecules would be scientifically unsound and speculative.
The investigation included searches for:
Mechanistic Studies: No records were found of studies employing genetic perturbations or omics technologies (e.g., proteomics, transcriptomics) to investigate the mechanism of action of this compound.
In Vivo Preclinical Studies: There is no available data on preclinical studies in animal models that would provide insight into its biological mechanisms, target engagement, tissue distribution, or biotransformation pathways.
Without primary research data, any attempt to generate the requested article would fall into the realm of speculation and would not meet the required standards of scientific accuracy and detail. The absence of this information in scientific literature and databases indicates that this compound has likely not been a focus of significant biological research to date.
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the biological activity and mechanistic elucidation of this compound as per the user's structured outline.
Advanced Applications and Utilization of 4 Bromo 1,6 Dimethyl 1h Indazole
Utilization as a Versatile Synthetic Building Block in Complex Molecule Synthesis
Integration into Natural Product Total Synthesis and Analog Design
Information regarding the use of 4-Bromo-1,6-dimethyl-1H-indazole as a building block in the total synthesis of natural products or in the design of their analogs is not currently documented in available scientific literature.
Scaffold for Supramolecular Chemistry and Macrocyclic Architectures
There is no available research describing the application of this compound as a scaffold for creating supramolecular structures or macrocyclic architectures.
Applications in Materials Science and Photophysics
Design of Organic Light-Emitting Diode (OLED) Components and Photovoltaics
The potential use of this compound in the design and fabrication of organic light-emitting diode (OLED) components or in photovoltaic devices has not been reported in the reviewed literature.
Exploration of Fluorescence, Phosphorescence, and Electro-Luminescence Properties
Specific studies detailing the fluorescence, phosphorescence, or electro-luminescence properties of this compound are not present in the available scientific records.
Use as a Ligand in Catalysis
The application of this compound as a ligand in any form of catalysis is not documented in the current body of scientific literature.
Application in Transition Metal-Catalyzed Reactions
There is no specific information in the reviewed literature detailing the use of This compound as a ligand, substrate, or catalyst in transition metal-catalyzed reactions.
Research on related bromo-indazole compounds demonstrates their utility in this domain, primarily as substrates for cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are employed to functionalize bromo-indazole cores by forming new carbon-carbon bonds. nih.gov These reactions are crucial for synthesizing more complex molecular architectures from bromo-indazole precursors. nih.govrsc.org Typically, a bromo-substituted indazole is coupled with a boronic acid in the presence of a palladium catalyst to create arylated indazoles. nih.gov Rhodium and copper catalysts have also been used for the synthesis and functionalization of the indazole ring system through C-H activation and annulation strategies. researchgate.netnih.gov However, specific examples, reaction conditions, or yields involving This compound are not documented in the available literature.
Development of Organocatalytic Systems
The scientific literature lacks any mention of This compound being developed or utilized within organocatalytic systems. Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While indazole derivatives can be part of larger molecules that act as organocatalysts, no studies were found that specifically implicate This compound in such a role.
Development of Chemical Probes and Biosensors
No specific research has been published on the development of This compound as a chemical probe or biosensor. The following sections describe applications of the broader indazole scaffold, but not of the specific compound .
Fluorescent Probes for Biological Target Visualization and Imaging
There is no evidence in the literature to suggest that This compound has been used to create fluorescent probes. The development of fluorescent probes often requires specific photophysical properties, and while the indazole structure is part of some fluorescent molecules, the contribution of the 4-bromo-1,6-dimethyl substitution pattern to fluorescence has not been investigated. researchgate.net
Affinity Probes for Proteomic and Interactome Mapping Studies
The compound This compound has not been documented as an affinity probe for proteomics. Affinity probes are used to selectively bind to proteins, enabling their isolation and identification. While indazole-based molecules have been developed as inhibitors for targets like bromodomains, these are typically more complex structures. nih.govnih.govacs.org For example, a potent and selective chemical probe for the BET family of bromodomains, PFI-1, was developed from a different chemical scaffold. nih.gov There are no published studies linking This compound to such applications.
Electrochemical Sensors and Chemo-sensors
A review of current research shows no indication of This compound being used in the construction of electrochemical sensors or chemo-sensors. The development of such sensors relies on the molecule's ability to interact with a specific analyte and produce a measurable electrochemical signal, a property that has not been reported for this compound.
Future Perspectives and Emerging Research Avenues for 4 Bromo 1,6 Dimethyl 1h Indazole
Development of Next-Generation Synthetic Strategies for Diversification and Library Generation
The full therapeutic potential of 4-Bromo-1,6-dimethyl-1H-indazole can only be unlocked through the exploration of its chemical space. This necessitates the development of advanced synthetic strategies that allow for the rapid and efficient diversification of the core structure. Future efforts will likely focus on:
Late-Stage Functionalization: Developing novel catalytic methods to selectively introduce a variety of functional groups at different positions on the indazole ring, as well as on the methyl groups. This would involve exploring C-H activation, cross-coupling reactions, and other modern synthetic techniques to create a library of analogs without the need for de novo synthesis in each case. acs.org
Regioselective Synthesis: Refining existing methods and discovering new ones for the regioselective synthesis of substituted indazoles will be crucial. nih.govorganic-chemistry.orgorganic-chemistry.org This will ensure precise control over the placement of substituents, which is critical for establishing structure-activity relationships (SAR).
Combinatorial Chemistry and Automated Synthesis: Leveraging automated synthesis platforms to generate large, diverse libraries of this compound derivatives. This high-throughput approach will accelerate the discovery of new lead compounds.
A key application of this compound is as an intermediate in the synthesis of more complex molecules. For instance, it is a precursor in the preparation of certain indazole derivatives that are under investigation as inhibitors of protein tyrosine kinases, which are relevant for the treatment of autoimmune diseases. The development of more efficient routes to this intermediate and its subsequent elaboration will be a significant area of research.
Table 1: Potential Synthetic Modifications of this compound
| Position of Modification | Type of Reaction | Potential New Functional Groups |
| C4 (Bromo position) | Suzuki, Stille, Sonogashira, Buchwald-Hartwig cross-coupling | Aryl, heteroaryl, alkynyl, amino groups |
| C3, C5, C7 (Aromatic C-H) | C-H activation/functionalization | Alkyl, aryl, halogen, cyano groups |
| N1-methyl, C6-methyl | Radical-mediated functionalization | Halogens, hydroxyl, amino groups |
Exploration of Unconventional Reactivity and Novel Transformations of the Indazole Core
Beyond established synthetic transformations, future research will delve into the unconventional reactivity of the this compound scaffold. This includes:
Photoredox Catalysis: Utilizing light-driven reactions to access novel chemical space and forge bonds that are difficult to create using traditional thermal methods. acs.org This could enable unique modifications of the indazole ring.
Electrochemistry: Employing electrochemical methods for selective oxidation or reduction reactions on the indazole core, providing access to new derivatives.
Ring-Opening and Rearrangement Reactions: Investigating conditions that could induce the indazole ring to open or rearrange, leading to the formation of entirely new heterocyclic systems with potentially unique biological activities. The reactivity of the bromo-substituted ring, in particular, could be exploited for such transformations. nih.gov
Expansion of the Biological Target Space and Mechanistic Insight through Advanced Screening
While indazole derivatives are well-known as kinase inhibitors, the full spectrum of biological targets for this compound and its analogs remains to be explored. nih.govrsc.org Future research will focus on:
High-Throughput Screening (HTS): Screening libraries of derivatives against a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes beyond kinases. nih.gov
Phenotypic Screening: Utilizing cell-based assays to identify compounds that produce a desired phenotypic change, without a priori knowledge of the specific molecular target. This can uncover novel mechanisms of action.
Target Deconvolution: Once a hit is identified through phenotypic screening, advanced techniques such as chemical proteomics and affinity-based probes will be used to identify the specific protein target(s).
Fragment-Based Drug Discovery (FBDD): Using smaller fragments of the this compound scaffold to screen for binding to various protein targets. nih.gov Hits from FBDD can then be grown into more potent lead compounds.
Table 2: Potential Biological Targets for this compound Derivatives
| Target Class | Specific Examples | Therapeutic Area |
| Kinases | JAK, SYK, BTK | Autoimmune diseases, Inflammation |
| Histone Deacetylases (HDACs) | HDAC1, HDAC2, HDAC6 | Cancer, Neurodegenerative diseases |
| Phosphodiesterases (PDEs) | PDE4, PDE5 | Inflammatory diseases, Cardiovascular diseases |
| G-Protein Coupled Receptors (GPCRs) | Chemokine receptors, Opioid receptors | Inflammation, Pain |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Biology
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the study of this compound will be no exception. researchgate.netbpasjournals.comnih.gov Future applications include:
Predictive Modeling: Using ML algorithms to predict the physicochemical properties, biological activity, and potential toxicity of virtual derivatives before they are synthesized. nih.gov This will help to prioritize the most promising compounds for synthesis and testing.
De Novo Drug Design: Employing generative AI models to design novel indazole derivatives with desired properties. These models can learn from existing data to propose new structures that are likely to be active against a specific target. researchgate.net
Synthesis Planning: AI-powered retrosynthesis tools can help chemists to devise the most efficient synthetic routes to target molecules, including complex derivatives of this compound.
Big Data Analysis: AI can analyze vast datasets from high-throughput screening, genomics, and proteomics to identify new potential targets and biomarkers related to the activity of these compounds. nih.gov
Multidisciplinary Research Collaborations for Comprehensive Understanding and Translational Impact
To translate fundamental research on this compound into tangible therapeutic benefits, a multidisciplinary approach is essential. Future success will depend on collaborations between:
Synthetic Chemists: To design and create novel derivatives. openaccessjournals.com
Medicinal Chemists: To optimize lead compounds and establish structure-activity relationships. mdpi.com
Biologists and Pharmacologists: To conduct in vitro and in vivo testing and elucidate mechanisms of action. researchgate.net
Computational Chemists and Data Scientists: To apply AI and ML tools for predictive modeling and data analysis.
Clinicians: To provide insights into unmet medical needs and guide the translational research efforts.
Such collaborations will foster a holistic understanding of the therapeutic potential of the this compound scaffold and accelerate the journey from laboratory discovery to clinical application. The inherent versatility of heterocyclic compounds, such as this indazole, ensures their continued relevance in the quest for new medicines. sciencescholar.usnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Bromo-1,6-dimethyl-1H-indazole, and how do reaction conditions influence product purity?
- Methodology : Common routes involve bromination of pre-methylated indazole precursors or nucleophilic substitution of halogenated intermediates. For example, bromine substitution at the 4-position can be achieved using NaBr in polar aprotic solvents like DMSO under reflux . Reaction time and temperature must be optimized to minimize byproducts (e.g., over-bromination). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.5–2.7 ppm). Compare with computational predictions (DFT) for validation .
- X-ray crystallography : Use programs like SHELXL or WinGX for structure refinement. Ensure data resolution < 0.8 Å to resolve methyl and bromine positions unambiguously .
Q. What are the primary biological targets of this compound in medicinal chemistry research?
- Methodology : Screen against kinase libraries (e.g., EGFR, Aurora kinases) using fluorescence polarization assays. Molecular docking (AutoDock Vina) can predict binding modes, with validation via IC measurements in cell-based assays .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized to functionalize this compound at the bromine site?
- Methodology :
- Catalyst selection : Pd(PPh) (10 mol%) in aqueous NaCO with TBAB as phase-transfer catalyst .
- Microwave-assisted synthesis : Reduces reaction time (30–60 min at 100°C) while maintaining >80% yield. Monitor reaction progress via TLC (hexane:EtOAc 3:1) .
- Challenges : Steric hindrance from methyl groups may reduce coupling efficiency; use bulkier ligands (e.g., SPhos) to enhance reactivity .
Q. How should contradictory data between in vitro and in silico models for this compound’s metabolic stability be resolved?
- Methodology :
- In vitro : Perform hepatic microsome assays (human/rat) with LC-MS quantification of parent compound depletion .
- In silico : Use ADMET predictors (e.g., SwissADME) to identify metabolic hotspots. Discrepancies often arise from unaccounted enzyme isoforms; validate via CYP450 inhibition assays .
- Integration : Apply machine learning (e.g., Random Forest) to reconcile datasets, prioritizing experimentally observed metabolic pathways .
Q. What strategies mitigate crystallographic disorder in this compound due to methyl group rotation?
- Methodology :
- Low-temperature data collection : Reduce thermal motion (e.g., 100 K) to improve electron density maps .
- Twinning refinement : Use SHELXL’s TWIN command to model rotational disorder .
- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions are not artifacts .
Data Analysis and Interpretation
Q. How can researchers differentiate between regioisomeric byproducts (e.g., 4-bromo vs. 5-bromo derivatives) in synthesis?
- Methodology :
- LC-MS/MS : Use high-resolution mass spectrometry (HRMS) with isotopic pattern matching for bromine (1:1 M/M+2 ratio) .
- 2D NMR : - HSQC identifies unique carbon environments; NOESY can distinguish spatial proximity of substituents .
Q. What computational approaches predict the electrophilic reactivity of this compound for further functionalization?
- Methodology :
- DFT calculations : Compute Fukui indices (Gaussian 16) to identify nucleophilic/electrophilic sites. The bromine atom typically shows high electrophilicity ( > 0.1) .
- Molecular electrostatic potential (MEP) maps : Visualize charge distribution to guide substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
